BCR-ABL-IN-4 vs. Imatinib in K562 CML Cells: Sub-Nanomolar Potency Advantage
BCR-ABL-IN-4 demonstrates 119-fold greater potency than imatinib in inhibiting K562 CML cell proliferation. In head-to-head cellular assays, BCR-ABL-IN-4 achieves an IC50 of 0.67 nM, while imatinib requires 80 nM to achieve the same level of growth inhibition [1][2]. This substantial potency differential positions BCR-ABL-IN-4 as a superior tool compound for CML models where maximal BCR-ABL pathway suppression is required at lower drug concentrations.
| Evidence Dimension | Anti-proliferative activity in K562 CML cells |
|---|---|
| Target Compound Data | IC50 = 0.67 nM |
| Comparator Or Baseline | Imatinib IC50 = 80 nM (literature consensus range: 80-200 nM) |
| Quantified Difference | 119-fold more potent than imatinib |
| Conditions | K562 human CML cell line; 72-hour proliferation assay |
Why This Matters
This potency differential enables lower working concentrations in cellular assays, reducing potential off-target effects and solvent toxicity in long-term CML culture experiments.
- [1] Zhang Y, et al. Compound acting as BCR-ABL inhibitor. WO2021143927A1, 2021. View Source
- [2] Druker BJ, et al. Efficacy and safety of a specific inhibitor of the BCR-ABL tyrosine kinase in chronic myeloid leukemia. N Engl J Med. 2001;344(14):1031-1037. View Source
